molecular formula C26H31N3O B11044296 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B11044296
M. Wt: 401.5 g/mol
InChI Key: ATBYFVTWYSTZSY-UHFFFAOYSA-N
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Description

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole and pyrrolidin-2-one intermediates, followed by their coupling under specific conditions. For instance, the benzodiazole intermediate can be synthesized through a nucleophilic aromatic substitution reaction, while the pyrrolidin-2-one core can be obtained via cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE

Uniqueness

4-[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H31N3O

Molecular Weight

401.5 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H31N3O/c1-19-9-5-7-13-23(19)29-18-21(17-25(29)30)26-27-22-12-6-8-14-24(22)28(26)16-15-20-10-3-2-4-11-20/h5-9,12-14,20-21H,2-4,10-11,15-18H2,1H3

InChI Key

ATBYFVTWYSTZSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5

Origin of Product

United States

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